4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde

Beschreibung

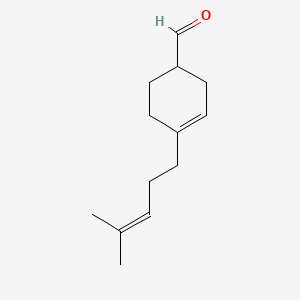

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde, commonly known as Myrac aldehyde (CAS: 37677-14-8), is a monoterpene-derived aldehyde widely used in fragrances. Its molecular formula is C₁₃H₂₀O (MW: 192.30), and it features a cyclohexene ring substituted with a 4-methyl-3-pentenyl chain and an aldehyde group . The compound is characterized by a fresh, citrus-like odor with floral undertones, making it a key ingredient in perfumes, soaps, and household cleaners . Key physical properties include a density of 0.927–0.933 g/cm³, refractive index of 1.489–1.492, and stability against discoloration .

Eigenschaften

IUPAC Name |

4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h4,6,10,13H,3,5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBIZQLCHSZBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1=CCC(CC1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052051 | |

| Record name | 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

228.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37677-14-8 | |

| Record name | Myrac aldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37677-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-penten-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037677148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-penten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Wirkmechanismus

Target of Action

Myrac aldehyde, also known as 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde or 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-, is primarily used in the fragrance industry. The primary targets of Myrac aldehyde are olfactory receptors, which are responsible for the sense of smell.

Mode of Action

Myrac aldehyde interacts with its targets, the olfactory receptors, by binding to these receptors in the nasal epithelium. This interaction triggers a signal transduction pathway that results in the perception of a fresh, fruity, slightly citrus-like odor.

Biochemical Pathways

Upon binding to the olfactory receptors, Myrac aldehyde activates a G-protein coupled receptor pathway. This leads to the production of cyclic AMP, which opens ion channels in the olfactory receptor neurons, leading to depolarization and signal transmission to the brain. The resulting signal is then interpreted as a specific smell.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Myrac aldehyde. For instance, the presence of other fragrances or chemicals can affect the perception of its smell. Additionally, factors such as pH, temperature, and light exposure can impact the stability of Myrac aldehyde, potentially altering its effectiveness as a fragrance.

Biologische Aktivität

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity by reviewing existing literature, patents, and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C_{12}H_{16}O

- CAS Number: Not specified in the current literature.

Pharmacological Applications

Research indicates that this compound has been investigated for its role in pharmacotherapy, particularly in the context of addiction treatments. A patent describes its use in a pharmaceutical composition aimed at enhancing the efficacy of treatments for drug addiction through olfactory stimulation and aversion therapy . The compound is noted for its ability to interact with olfactory receptors, potentially eliciting physiological responses that could aid in therapeutic settings.

Study on Olfactory Activity

A study highlighted in a patent application examined the olfactory responses elicited by this compound. The study found that exposure to this compound could induce aversive responses when inhaled, such as coughing and nasal irritation, which may be beneficial in aversion therapy protocols .

Antimicrobial Properties

While direct studies on the antimicrobial properties of this specific compound are scarce, related compounds have demonstrated significant antimicrobial activity. For instance, compounds with similar structural features have shown efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Data Summary Table

Wissenschaftliche Forschungsanwendungen

1.1. Aversion Therapy in Addiction Treatment

Recent patent literature highlights the use of 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde in pharmaceutical compositions aimed at preventing and treating addictions through aversive counterconditioning. The compound functions as an odorant that can enhance the effectiveness of pharmacotherapy by associating negative experiences with substance use, thereby aiding in the treatment of drug dependencies . The combination of this compound with other active ingredients is designed to optimize treatment outcomes for patients suffering from addiction.

2.1. Perfume Composition

The compound has been identified as a suitable substitute for traditional fragrance components like Citral, which is known for its skin sensitization potential . By incorporating this compound into perfume compositions, manufacturers can reduce allergenic responses while maintaining desirable scent profiles. This application is particularly valuable in creating hypoallergenic perfumes that cater to sensitive individuals.

3.1. Chromatographic Analysis

This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A specific method involves using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile and water, which allows for the separation and identification of this compound in various samples . This analytical technique is crucial for determining the purity and concentration of the compound in different formulations.

Case Study 1: Addiction Treatment

In a clinical study referenced in patent literature, participants undergoing aversion therapy showed improved outcomes when exposed to this compound during treatment sessions. The study indicated that the compound's olfactory properties played a significant role in enhancing the efficacy of traditional pharmacological treatments .

Case Study 2: Fragrance Development

A fragrance company developed a new line of hypoallergenic perfumes utilizing this compound as a key ingredient. Consumer feedback indicated a significant reduction in allergic reactions compared to previous formulations containing Citral, showcasing the compound's potential in creating safer fragrance products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde (Lyral)

- Molecular Formula : C₁₃H₂₂O₂ (MW: 210.32) .

- Key Differences : Lyral contains a hydroxyl group (-OH) on the pentyl chain, increasing polarity and hydrogen-bonding capacity compared to Myrac aldehyde.

- Odor Profile: Soft floral and lilac notes, less citrus-like than Myrac .

- Applications : Historically used in perfumes and cleaners but faces regulatory restrictions due to sensitization concerns .

- Stability : Prone to oxidation due to the hydroxyl group .

4-Methyl-3-cyclohexene-1-carbaldehyde

- Molecular Formula : C₈H₁₀O (MW: 122.16) .

- Key Differences : A simpler analog lacking the 4-methyl-3-pentenyl chain, resulting in reduced molecular weight and altered volatility.

- Reactivity : Used as a precursor for carboxylic acids via oxidation (e.g., 4-methylcyclohex-3-ene-1-carboxylic acid) .

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate

Structural Isomers and Derivatives

- 2,4-Dimethyl-3-cyclohexene Carboxaldehyde (CAS: 68039-49-6): Features additional methyl groups, enhancing woody or amber notes compared to Myrac’s citrus character .

Comparative Data Tables

Table 1: Physicochemical and Functional Properties

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Odor Profile | Stability |

|---|---|---|---|---|---|

| Myrac aldehyde | C₁₃H₂₀O | 192.30 | Aldehyde | Citrus, floral, fresh | High (non-discoloring) |

| Lyral | C₁₃H₂₂O₂ | 210.32 | Aldehyde, hydroxyl | Floral, lilac | Moderate (oxidizable) |

| 4-Methyl-3-cyclohexene-1-carbaldehyde | C₈H₁₀O | 122.16 | Aldehyde | Not reported | Reacts via oxidation |

| Myrac aldehyde acetate derivative | C₁₅H₂₂O₂ | 234.33 | Ester | Fruity, floral | High |

Vorbereitungsmethoden

Diels-Alder Reaction-Based Synthesis

The most prominent and well-documented method for synthesizing 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde involves a Diels-Alder cycloaddition reaction between myrcene and acrolein.

Reaction Overview :

Myrcene (a diene) reacts with acrolein (a dienophile) under mild conditions in the presence of Lewis acid catalysts to form the target aldehyde via a cycloaddition mechanism.Catalysts Used :

Lewis acids such as ZnX₂, SnX₂, SnX₄, AlX₃, and alkyl aluminum halides (where X = Cl or Br, and R = lower alkyl groups) are effective in catalyzing this reaction. These catalysts facilitate the cycloaddition without converting the aldehyde group, preserving the free aldehyde functionality in the product.Reaction Conditions :

The reaction is carried out under mild temperatures, typically at or slightly above room temperature, with reaction times optimized for good yields.Outcome :

The process yields this compound (also referred to as myrac aldehyde) in good to high yields and relatively short reaction times.Reference :

This method is extensively described in patent GB1568997A, which details the reaction scheme and catalyst systems used to obtain the aldehyde efficiently.

Catalytic Synthesis Using β-Zeolite

Another reported preparation method involves the use of β-zeolite as a catalyst in an organic solvent medium.

Reaction Details :

The synthesis of a closely related compound, 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde, has been achieved by heating a reaction mixture containing the precursor and β-zeolite in dichloromethane for approximately 4 hours.Yield :

This process achieves a yield of approximately 72%, indicating good efficiency for catalytic conversion.Significance :

The use of β-zeolite provides a heterogeneous catalytic environment, which can offer advantages in catalyst recovery and reuse.Reference :

This method is documented in the Russian Journal of Organic Chemistry (1994), highlighting the catalytic role of β-zeolite in aldehyde synthesis.

Summary Table of Preparation Methods

Detailed Research Findings

Catalyst Efficiency :

Lewis acid catalysts are highly effective in promoting the Diels-Alder reaction without side reactions involving the aldehyde group. The choice of catalyst affects reaction rate and selectivity.Reaction Mechanism :

The Diels-Alder reaction proceeds via a concerted cycloaddition forming the cyclohexene ring with the side-chain aldehyde intact. This method allows for structural control and high regioselectivity.Process Optimization :

Reaction parameters such as temperature, catalyst loading, and solvent choice are critical to maximize yield and purity. Mild conditions minimize by-products and degradation.Industrial Relevance : The described synthetic routes are suitable for scale-up, with the catalytic processes offering potential cost and environmental benefits.

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde?

- Answer : Key techniques include:

- NMR Spectroscopy : To resolve the cyclohexene ring conformation and substituent positions. H NMR can identify aldehydic protons (~9-10 ppm), while C NMR confirms carbonyl carbons (~190-200 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 210.31 g/mol for structural analogs) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects the aldehyde C=O stretch (~1700 cm) and alkene C-H vibrations (~3000 cm) .

Q. How is the stereochemistry of this compound determined experimentally?

- Answer :

- X-ray Crystallography : Provides definitive stereochemical assignment but requires high-purity crystals .

- Nuclear Overhauser Effect (NOE) NMR : Identifies spatial proximity of substituents on the cyclohexene ring .

- Comparative Analysis : Match experimental optical rotation or chiral chromatography results with computational predictions (e.g., density functional theory, DFT) .

Advanced Research Questions

Q. What synthetic strategies address regioselectivity challenges in forming the 4-methyl-3-pentenyl substituent?

- Answer :

- Catalyst Optimization : Use Lewis acids (e.g., BF·OEt) to direct electrophilic addition to the cyclohexene ring .

- Protecting Groups : Temporarily shield the aldehyde group during alkylation to prevent side reactions .

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing byproduct formation .

- Example : A multi-step synthesis for analogous compounds achieved 72% yield using KCO as a base and THF as a solvent .

Q. How can computational methods predict the compound’s reactivity in Diels-Alder reactions?

- Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO (dienophile) and LUMO (diene) energies to assess orbital overlap feasibility .

- Transition State Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate activation barriers and regioselectivity .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to evaluate polarity impacts on reaction rates .

Q. How should researchers resolve contradictions in spectroscopic data caused by impurities?

- Answer :

- Chromatographic Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from byproducts .

- 2D NMR Techniques : HSQC and HMBC distinguish overlapping signals from impurities .

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., 4-methylcyclohex-3-enecarboxylic acid) to identify contaminant peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.